1-Bromo-2-ethyl-4-fluorobenzene

Chromatographic separation Purity assessment Regioisomeric differentiation

1-Bromo-2-ethyl-4-fluorobenzene (CAS 1781676-21-8) is a tri-substituted aromatic halide with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol. Its structure features a bromine atom at the 1-position, an ethyl group at the 2-position, and a fluorine atom at the 4-position on the benzene ring.

Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
CAS No. 1781676-21-8
Cat. No. B044997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethyl-4-fluorobenzene
CAS1781676-21-8
Synonyms1-Bromo-2-ethyl-4-fluorobenzene; 
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
InChIKeyCJFDAIJZICZYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-ethyl-4-fluorobenzene (CAS 1781676-21-8) | Sourcing & Technical Baseline for R&D Procurement


1-Bromo-2-ethyl-4-fluorobenzene (CAS 1781676-21-8) is a tri-substituted aromatic halide with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol [1]. Its structure features a bromine atom at the 1-position, an ethyl group at the 2-position, and a fluorine atom at the 4-position on the benzene ring [2]. This specific substitution pattern distinguishes it from numerous regioisomeric bromo-ethyl-fluorobenzenes available in the marketplace . The compound is a liquid at room temperature and is supplied by multiple vendors with a typical purity specification of ≥95% (GC) for research and development applications .

Why Regioisomeric Bromo-Ethyl-Fluorobenzenes Cannot Be Interchanged Without Experimental Validation


The molecular formula C₈H₈BrF corresponds to multiple distinct regioisomers, including 1-bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3) , 1-bromo-2-ethyl-3-fluorobenzene (CAS 1780931-95-4) [1], and 4-bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7) [2]. These isomers differ in the relative positions of the bromine, ethyl, and fluorine substituents on the benzene ring, which directly alters electronic distribution and steric environment. Consequently, they cannot be treated as generic substitutes. Differences in substitution pattern affect key procurement-relevant parameters including cross-coupling reaction rates [3], chromatographic retention times, and synthetic accessibility [4]. For example, the ortho-ethyl substitution in the target compound (CAS 1781676-21-8) creates a distinct steric and electronic profile compared to isomers lacking an ortho-alkyl group, which may critically influence reaction outcomes in palladium-catalyzed transformations.

Quantitative Differentiation of 1-Bromo-2-ethyl-4-fluorobenzene Against Closest Analogs


Regioisomeric Purity and Chromatographic Behavior: 95% Baseline with Liquid Physical State

Commercially, 1-bromo-2-ethyl-4-fluorobenzene (CAS 1781676-21-8) is supplied as a liquid with a minimum purity of 95% (GC) , while its closest regioisomer, 1-bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3), is also specified at 95% purity but requires storage at 2-8°C . The target compound's liquid state at room temperature [1] facilitates easier handling and volumetric dispensing compared to potentially solid analogs, a practical differentiator in automated synthesis workflows.

Chromatographic separation Purity assessment Regioisomeric differentiation

Ortho-Ethyl Substitution: Steric Modulation for Chemoselective Cross-Coupling

The ortho-ethyl group adjacent to the bromine atom in 1-bromo-2-ethyl-4-fluorobenzene introduces steric hindrance that can attenuate the rate of oxidative addition in palladium-catalyzed cross-coupling reactions relative to less hindered aryl bromides [1]. While direct quantitative coupling rate data for this specific compound is not available in the public domain, class-level inference from Suzuki-Miyaura coupling studies with 4-bromofluorobenzene demonstrates that even simple aryl bromides can be effectively coupled with aryl boronic acids under optimized conditions (Pd catalyst, 80-100°C) [2]. The presence of the ortho-ethyl group in the target compound is expected to necessitate adjusted catalyst loadings, ligand selection (e.g., bulky phosphine ligands), or extended reaction times to achieve comparable yields, offering a tunable reactivity profile for chemoselective sequential couplings in complex molecule synthesis.

Suzuki-Miyaura coupling Steric hindrance Chemoselectivity Palladium catalysis

Synthesis of Medicinally Relevant Scaffolds: Potential CNS and Anti-Inflammatory Applications

While no primary research paper explicitly reports the use of 1-bromo-2-ethyl-4-fluorobenzene (CAS 1781676-21-8) as an intermediate, a structurally related compound, 1-(2-bromoethyl)-4-fluorobenzene (CAS 332-42-3), is a documented intermediate in the synthesis of serotonin 5-HT₂A receptor antagonists and protein A mimetics [1][2]. By class-level inference, the bromo-ethyl-fluorobenzene scaffold is a privileged structure in medicinal chemistry for constructing CNS-active agents [3]. The target compound's specific substitution pattern—with the ethyl group directly on the ring rather than on a two-carbon linker—offers distinct physicochemical properties (e.g., increased lipophilicity and metabolic stability) that may be advantageous in lead optimization campaigns targeting neurological or inflammatory pathways.

Pharmaceutical intermediate CNS agents Serotonin receptor Fluorinated building block

Compliance and Safety Profile: Standard Hazard Warnings for R&D Use

According to its Safety Data Sheet (SDS), 1-bromo-2-ethyl-4-fluorobenzene is classified with hazard statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. The signal word is 'Warning'. This hazard profile is typical for halogenated aromatic liquids [2]. The compound is not subject to specific transport restrictions beyond standard flammable liquid provisions, and it is supplied for scientific research and development purposes only [1].

Safety data sheet Hazard classification REACH compliance Laboratory safety

1-Bromo-2-ethyl-4-fluorobenzene: Recommended Application Scenarios for R&D Procurement


Medicinal Chemistry: Late-Stage Diversification of Fluorinated CNS Leads

Researchers engaged in central nervous system (CNS) drug discovery can employ 1-bromo-2-ethyl-4-fluorobenzene as a lipophilic, sterically differentiated aryl bromide building block for Suzuki-Miyaura cross-coupling. Its ortho-ethyl group offers a distinct steric environment compared to unsubstituted or para-ethyl analogs, potentially enabling the exploration of structure-activity relationships (SAR) around biaryl pharmacophores targeting serotonin receptors or other GPCRs [1][2]. The liquid physical state facilitates precise dispensing in automated parallel synthesis platforms, streamlining library generation for hit-to-lead optimization [3].

Agrochemical Synthesis: Construction of Selective Herbicide or Fungicide Scaffolds

In the agrochemical sector, substituted bromofluorobenzenes are recognized intermediates for herbicides and fungicides [4]. The specific substitution pattern of 1-bromo-2-ethyl-4-fluorobenzene may be advantageous for constructing active ingredients that require a precise three-dimensional orientation of substituents for target binding, such as inhibitors of plant-specific enzymes. The compound's commercial availability in research quantities allows for preliminary biological screening and lead validation before committing to large-scale custom synthesis .

Materials Science: Development of Liquid Crystal Monomers with Tailored Mesogenic Properties

Brominated aromatic compounds are frequently used as intermediates in the synthesis of liquid crystal materials . The ethyl and fluorine substituents on 1-bromo-2-ethyl-4-fluorobenzene can influence dipole moment, polarizability, and molecular geometry—key parameters governing mesophase behavior. Researchers developing novel liquid crystal monomers for display technologies can utilize this compound as a building block to fine-tune the dielectric anisotropy and clearing point of the final material, leveraging its unique substitution pattern to achieve properties distinct from those accessible with symmetric or less-substituted analogs [5].

Academic Methodology Development: Investigating Steric Effects in Pd-Catalyzed Cross-Coupling

For academic research groups focused on reaction methodology, 1-bromo-2-ethyl-4-fluorobenzene serves as a well-defined substrate for probing the influence of ortho-alkyl substitution on the rate and selectivity of palladium-catalyzed transformations [6]. Comparative studies with its regioisomers (e.g., CAS 928304-44-3, 1780931-95-4) can yield fundamental insights into oxidative addition kinetics and ligand effects, contributing to the broader understanding of cross-coupling mechanisms. The availability of the compound with ≥95% purity from multiple vendors ensures reproducible results in mechanistic investigations .

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